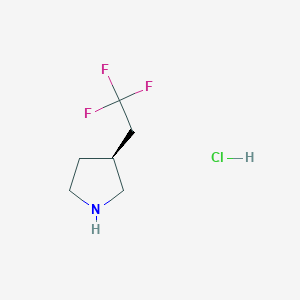

(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

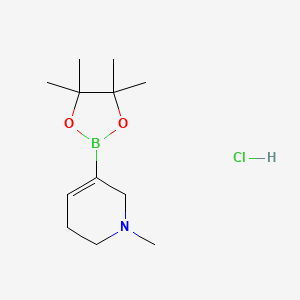

“(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride” is a compound that contains a pyrrolidine ring, which is a heterocyclic amine . It also contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, which are related to pyrrolidines, can be achieved via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines . This process can be carried out under mild conditions without using a metal .Molecular Structure Analysis

The molecular structure of “this compound” would include a pyrrolidine ring and a trifluoromethyl group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis

The trifluoromethylation of carbon-centered radical intermediates is a key reaction involving trifluoromethyl groups . In the synthesis of related pyrrolidin-2-ones, a photoinduced organocatalyzed three-component cyclization reaction is used .Physical And Chemical Properties Analysis

Pyrrolidine, a related compound, has a molecular weight of 71.12 g/mol, a boiling point of 86 - 88 °C, and a minimum assay of 99% . The physical and chemical properties of “this compound” may vary based on its specific structure.Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed toward the synthesis and characterization of compounds containing pyrrolidine rings and trifluoroethyl groups. For instance, the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines is of great interest in medicinal chemistry and organic synthesis due to their applications in preparing medicinal drugs and as organocatalysts. These compounds are synthesized through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors, highlighting the relevance of trifluoromethyl groups in enhancing the properties of pyrrolidine-based compounds (Pfund & Lequeux, 2017).

Catalysis and Organic Reactions

Trifluoromethylated compounds, including those with pyrrolidine structures, have been synthesized and used in various catalytic and organic reactions. For example, trifluoromethylated pyrrolidines synthesized via catalytic asymmetric 1,3-dipolar cycloaddition have shown excellent stereoselectivity, indicating the potential for (3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride in similar catalytic processes (Li et al., 2011).

Material Science Applications

In the field of material science, compounds with trifluoromethyl groups have been explored for their optical and electrochemical properties. For instance, novel [60]fullerene pyrrolidines containing trifluoromethyl groups have demonstrated good fluorescence and electrochemical properties, suggesting that derivatives of this compound could find applications in photovoltaic conversion materials (Li et al., 2012).

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Therefore, compounds like “(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride” that contain a trifluoromethyl group may have significant potential for future research and applications.

properties

IUPAC Name |

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)3-5-1-2-10-4-5;/h5,10H,1-4H2;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYFAOPHHUVGEM-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II)](/img/structure/B6289742.png)

![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)